Bienvenue dans la boutique en ligne BenchChem!

Maximin-H15

Antimicrobial peptides Staphylococcus aureus MIC comparison

Maximin-H15 is a sequence-defined, 20-residue anionic antimicrobial peptide (AMP) that must be procured with compound-level precision. Generic substitution is unsound: Maximin-H15 exhibits 4-fold greater potency against S. aureus compared to Maximin 42, along with distinct, documented ‘strong’ hemolytic activity. These quantitative differentiators make it the only valid choice for SAR studies, Gram-positive eradication research, and hemolysis benchmarking. Insist on the correct sequence (ILGPVLGLVGNALGGLLKNL) and request HPLC-validated purity to ensure experimental reproducibility.

Molecular Formula
Molecular Weight
Cat. No. B1577408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaximin-H15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maximin-H15 Procurement Guide: Antimicrobial Peptide Sourcing and Characterization


Maximin-H15 is a synthetic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Giant fire-bellied toad, Bombina maxima [1]. It belongs to the maximin-H subfamily, a group of anionic, 20-residue peptides characterized by a linear α-helical structure upon membrane interaction [2]. The compound exhibits validated antibacterial and antifungal activity, with documented potency against both Gram-positive and Gram-negative bacteria [3]. As a host defense peptide (HDP) analog, Maximin-H15 is a critical tool for studying innate immune mechanisms and for developing novel anti-infective strategies against multidrug-resistant pathogens.

Why Maximin-H15 Cannot Be Substituted: Critical Evidence for Procurement Decisions


Generic substitution among maximin family peptides is scientifically unsound due to profound, sequence-dependent variations in antimicrobial spectrum, potency, and hemolytic activity. The maximin-H subfamily, to which Maximin-H15 belongs, exhibits divergent activity profiles despite structural homology [1]. Direct comparison reveals that Maximin-H15 possesses a distinct combination of antibacterial potency and spectrum that is not recapitulated by other members of the class. Furthermore, the hemolytic activity of Maximin-H15 is documented as 'strong' [2], a critical safety parameter that directly impacts experimental design and in vivo feasibility. Therefore, procurement decisions must be guided by compound-specific, quantitative data rather than class-level assumptions. The evidence below delineates the precise, quantifiable differentiators that mandate the selection of Maximin-H15 over its closest analogs.

Quantitative Evidence Guide for Maximin-H15 Procurement and Research Selection


Comparative Antibacterial Potency Against Staphylococcus aureus: Maximin-H15 vs. Maximin 42

Maximin-H15 demonstrates superior antibacterial potency against S. aureus when directly compared to the structurally related Maximin 42. The minimum inhibitory concentration (MIC) of Maximin-H15 against S. aureus is 9.4 μg/mL [1]. In contrast, Maximin 42 exhibits an MIC of 37.5 μg/mL against the same pathogen under comparable assay conditions [2]. This represents a 4-fold difference in potency. For Maximin-H15, hemolytic activity against human red blood cells is documented as 'strong' [3], a characteristic that must be considered in conjunction with its antimicrobial efficacy.

Antimicrobial peptides Staphylococcus aureus MIC comparison

Antimicrobial Spectrum Differentiation: Maximin-H15 vs. Maximin H2

Maximin-H15 exhibits a distinct antimicrobial spectrum characterized by balanced activity against both Gram-positive and Gram-negative bacteria. It is active against S. aureus (MIC 9.4 μg/mL), E. coli (MIC 18.8 μg/mL), and B. subtilis (MIC 75 μg/mL) [1]. In contrast, Maximin H2, a related peptide from the same subfamily, shows a more potent but narrower spectrum, with MICs of 2 μg/mL for S. aureus and 20 μg/mL for E. coli, but is not reported to be active against B. subtilis . Maximin-H15 is also documented to possess antifungal activity against C. albicans [2], whereas Maximin H2's activity against fungi is less prominent or not equivalently validated.

Antimicrobial peptides E. coli Bacillus subtilis spectrum of activity

Hemolytic Activity Profile: Maximin-H15 vs. Maximin 4

Maximin-H15 is characterized by 'strong' hemolytic activity against human erythrocytes [1], a property that directly impacts its utility in in vivo studies and dictates the necessity of formulation strategies to mitigate toxicity. In contrast, Maximin 4, another peptide from the broader maximin family, exhibits 'little hemolytic activity' and does not possess significant cytotoxicity against tumor cell lines . This stark difference in hemolytic profile highlights a critical divergence within the family, underscoring that Maximin-H15 cannot be considered a direct substitute for Maximin 4 in applications where low hemolysis is a prerequisite.

Hemolysis Cytotoxicity Therapeutic index Antimicrobial peptides

Comparative Antibacterial Potency Against Bacillus subtilis: Maximin-H15 vs. Maximin 41

Maximin-H15 and Maximin 41 exhibit comparable antibacterial activity against the Gram-positive model organism Bacillus subtilis, with both peptides displaying an MIC of 75 μg/mL [1]. This equivalence in potency against B. subtilis, when contrasted with the divergent activities observed against other pathogens (e.g., S. aureus), illustrates the non-uniform nature of activity within the maximin family. This data point reinforces that simple one-to-one substitution is not valid; each peptide possesses a unique activity fingerprint.

Bacillus subtilis MIC Antimicrobial peptides comparative potency

Sequence-Dependent Functional Divergence: Maximin-H15 vs. Maximin H1

Maximin-H15 (sequence: ILGPVLGLVGNALGGLLKNL) and Maximin H1 (sequence: ILGPVISTIGGVLGGLKNL) are both 20-residue anionic peptides from the maximin-H subfamily [1][2]. Despite sharing high sequence homology, they exhibit distinct antimicrobial profiles. Maximin-H15 is active against S. aureus (9.4 μg/mL), E. coli (18.8 μg/mL), and B. subtilis (75 μg/mL) [3], while Maximin H1 shows a different spectrum with MICs of 4.5, 9, and 9 μg/mL against S. aureus, E. coli, and B. pyocyaneus, respectively . This divergence in activity, driven by subtle sequence variations, underscores the necessity of selecting a specific peptide based on its empirically validated activity profile rather than assuming class-wide behavior.

Sequence-structure-activity relationship Antimicrobial peptides Maximin family functional divergence

Optimal Research and Industrial Applications for Maximin-H15 Procurement


Broad-Spectrum Antibacterial Screening and Mechanism-of-Action Studies

Maximin-H15 is optimally employed in research programs investigating the structure-activity relationships (SAR) of anionic antimicrobial peptides. Its validated activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria [1] makes it a versatile tool for broad-spectrum screening. Its documented 'strong' hemolytic activity [2] also positions it as a valuable model compound for studying peptide-membrane interactions and for developing strategies to decouple antimicrobial potency from mammalian cell toxicity, a central challenge in AMP therapeutic development.

Comparative Potency Studies Against Staphylococcus aureus

Given its 4-fold higher potency against S. aureus compared to Maximin 42 [1][2], Maximin-H15 is a compelling candidate for studies focused on Gram-positive pathogen eradication. It can serve as a benchmark for evaluating the efficacy of novel AMPs or as a lead compound for SAR campaigns aimed at further enhancing anti-staphylococcal activity. Its use in such studies is justified by its superior potency relative to close structural analogs.

Positive Control in Hemolysis and Cytotoxicity Assays

The 'strong' hemolytic activity of Maximin-H15 [1] is a well-defined characteristic that renders it a highly suitable positive control in assays designed to measure peptide-induced membrane damage in erythrocytes or other eukaryotic cells. Its use as a control ensures assay sensitivity and provides a clear benchmark for comparing the hemolytic potential of novel or modified AMPs, a critical step in the early evaluation of candidate therapeutic leads.

Structure-Function Studies of Maximin-H Subfamily Peptides

Maximin-H15, as a core member of the maximin-H subfamily, is essential for comparative analyses investigating how subtle sequence variations dictate antimicrobial spectrum and hemolytic activity. By contrasting its activity profile and hemolytic behavior with those of Maximin H1 [1] and Maximin H2 [2], researchers can dissect the key amino acid determinants responsible for functional divergence. Such studies are foundational for rational peptide engineering efforts aimed at designing next-generation antimicrobials with improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maximin-H15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.